molecular formula C11H8BrNS B11948739 (4-Bromophenyl)(2-thienylmethylene)amine CAS No. 13533-32-9

(4-Bromophenyl)(2-thienylmethylene)amine

Cat. No.: B11948739
CAS No.: 13533-32-9
M. Wt: 266.16 g/mol
InChI Key: SMGZHXZRKPSNHB-UHFFFAOYSA-N
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Description

BENZENAMINE,4-BROMO-N-(2-THIENYLMETHYLENE)-: is a chemical compound with the molecular formula C11H8BrNS and a molecular weight of 266.1569 g/mol . It is also known by its IUPAC name N-(4-bromophenyl)-1-thiophen-2-ylmethanimine . This compound is characterized by the presence of a bromine atom attached to the benzene ring and a thiophene ring attached to the nitrogen atom through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZENAMINE,4-BROMO-N-(2-THIENYLMETHYLENE)- typically involves the condensation reaction between 4-bromoaniline and 2-thiophenecarboxaldehyde . The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: BENZENAMINE,4-BROMO-N-(2-THIENYLMETHYLENE)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The bromine atom on the benzene ring can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

BENZENAMINE,4-BROMO-N-(2-THIENYLMETHYLENE)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of BENZENAMINE,4-BROMO-N-(2-THIENYLMETHYLENE)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

    4-Bromoaniline: Similar structure but lacks the thiophene ring.

    2-Thiophenecarboxaldehyde: Contains the thiophene ring but lacks the brominated benzene ring.

Uniqueness: BENZENAMINE,4-BROMO-N-(2-THIENYLMETHYLENE)- is unique due to the presence of both a brominated benzene ring and a thiophene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-bromophenyl)-1-thiophen-2-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNS/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGZHXZRKPSNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50316805
Record name (E)-N-(4-Bromophenyl)-1-(thiophen-2-yl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50316805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13533-32-9
Record name NSC306941
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306941
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (E)-N-(4-Bromophenyl)-1-(thiophen-2-yl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50316805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMO-N-(2-THIENYLMETHYLENE)ANILINE
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